Methylglyoxime

Description

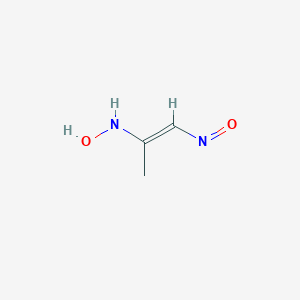

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTHGQZJWAXFGG-ZUVMSYQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804-15-5 | |

| Record name | Methylglyoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLGLYOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Endogenous Formation and Quantification of Methylglyoxal in Mammalian Cells

Foreword: The Duality of a Reactive Metabolite

Methylglyoxal (MGO) is an unavoidable and highly reactive dicarbonyl compound endogenously produced in mammalian cells.[1] For decades, MGO was viewed primarily as a toxic byproduct of metabolism, a key culprit in the formation of Advanced Glycation End-products (AGEs) that drive the pathogenesis of numerous age-related diseases, including diabetes, cardiovascular complications, and neurodegeneration.[2][3][4] While its role as a pathogenic agent is well-established, emerging evidence suggests a more complex, dual role, with MGO potentially acting as a signaling molecule that helps cells regain redox balance under certain stress conditions.[5] This guide provides a comprehensive exploration of the core biochemical pathways governing MGO's formation and detoxification, its cellular consequences, and the rigorous methodologies required for its accurate quantification, offering a critical resource for professionals investigating cellular metabolism and developing novel therapeutic strategies.

Section 1: The Biochemical Crucibles of Methylglyoxal Formation

The intracellular concentration of MGO, typically maintained at a low micromolar range (1–4 μM), is a finely tuned balance between its formation and detoxification.[6] An imbalance, often triggered by hyperglycemia or metabolic stress, leads to a state of "dicarbonyl stress," where MGO levels rise and exert their cytotoxic effects.[7] MGO originates from several key metabolic hubs.

The Glycolytic Pathway: The Primary Source

The most significant contribution to endogenous MGO arises as a byproduct of glycolysis.[8][9] This occurs primarily through the degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[6]

-

Non-Enzymatic Formation: Both DHAP and G3P can undergo spontaneous, non-enzymatic elimination of their phosphate group to form MGO.[6] This process is accelerated under conditions of high glycolytic flux, where the concentration of these triosephosphates increases significantly.[4]

-

Enzymatic Formation: In some organisms, the enzyme methylglyoxal synthase (MGS) directly catalyzes the conversion of DHAP to MGO.[10][11] While MGS is prominent in prokaryotes, its role in mammalian cells is less defined, with non-enzymatic routes considered predominant.[10][12] Additionally, triosephosphate isomerase (TPI) can contribute to MGO formation as a side reaction during the interconversion of DHAP and G3P.[6]

Lipid, Protein, and Ketone Metabolism: Secondary Contributors

While glycolysis is the main source, other metabolic pathways also contribute to the cellular MGO pool.[6]

-

Lipid Metabolism: The peroxidation of lipids generates various reactive species, which can break down to form MGO.[6] Specifically, triacylglycerol hydrolysis yields fatty acids that can be converted to acetol and acetone, with acetol being subsequently oxidized to MGO by enzymes like acetol mono-oxygenase.[6]

-

Protein and Amino Acid Catabolism: The degradation of threonine and glycine can produce aminoacetone.[6] This intermediate is then converted to MGO by semicarbazide-sensitive amine oxidase (SSAO).[6][13]

-

Ketone Body Metabolism: During states of ketosis (e.g., fasting or uncontrolled diabetes), the metabolism of ketone bodies like acetone can be shunted towards MGO production via cytochrome P450 enzymes.[6][14]

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 1: Major endogenous pathways of MGO formation.", shape=plaintext, fontsize=10];

Section 2: Cellular Defense: The Glyoxalase Detoxification System

To counteract the continuous production of MGO, mammalian cells possess a highly efficient detoxification pathway known as the glyoxalase system.[15][16] This system is the primary defense against MGO-induced damage and is responsible for metabolizing approximately 99% of endogenous MGO.[15] It comprises two key enzymes, Glyoxalase I (GLO1) and Glyoxalase II (GLO2), and requires catalytic amounts of reduced glutathione (GSH).[9][15]

-

Step 1: Hemithioacetal Formation: MGO spontaneously reacts with the thiol group of GSH in a non-enzymatic step to form a hemithioacetal adduct.[9][12]

-

Step 2: GLO1 Catalysis: GLO1 recognizes the hemithioacetal as its substrate and catalyzes its isomerization into the stable thioester, S-D-lactoylglutathione.[15][17] This is the rate-limiting step in MGO detoxification.

-

Step 3: GLO2 Catalysis: GLO2 hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate the initial GSH molecule, which can then participate in another cycle of detoxification.[9][15] The resulting D-lactate is a non-toxic metabolite that can be further converted to pyruvate.[10]

Dysfunction or downregulation of the glyoxalase system is strongly linked to the accumulation of MGO and the progression of age-related diseases.[2][8]

Alternative Detoxification Routes

While the glyoxalase system is dominant, other enzymes contribute to MGO clearance, albeit to a lesser extent. Aldo-keto reductases (AKRs) and aldehyde dehydrogenases (ALDHs) can reduce MGO to hydroxyacetone or oxidize it to pyruvate, respectively.[15] ARs can detoxify MGO through both GSH-dependent and independent pathways.[6]

dot graph TD { graph [fontname="Arial", splines=ortho, nodesep=0.6, ranksep=1.0]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 2: The Glyoxalase system for MGO detoxification.", shape=plaintext, fontsize=10];

Section 3: Pathophysiological Consequences of MGO Accumulation

When the rate of MGO formation exceeds the capacity of the glyoxalase system, MGO accumulates and covalently modifies proteins, lipids, and nucleic acids.[6] This non-enzymatic modification leads to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs).[2][18] MGO is the most potent precursor of AGEs in biological systems.[3]

The primary MGO-derived AGEs include:

-

MG-H1 (Methylglyoxal-derived hydroimidazolone): Formed from the modification of arginine residues.[2]

-

CEL (Nε-(carboxyethyl)lysine): Formed from the modification of lysine residues.[7]

These modifications can alter protein structure and function, leading to enzyme inactivation, cross-linking of proteins (e.g., collagen in blood vessel walls), and cellular dysfunction.[19] The interaction of AGEs with their receptor (RAGE) triggers intracellular signaling cascades that promote oxidative stress and inflammation, creating a vicious cycle that exacerbates cellular damage and contributes to diabetic complications and other pathologies.[1][7][20]

| Pathological Consequence | Mechanism | Associated Diseases |

| Protein Dysfunction | Covalent modification of arginine and lysine residues, leading to altered structure and function. | Diabetes, Atherosclerosis, Cataracts[2][5] |

| Oxidative Stress | AGE-RAGE interaction activates NADPH oxidase, increasing ROS production. | Neurodegenerative Diseases, Cardiovascular Disease[1][7] |

| Inflammation | Activation of pro-inflammatory signaling pathways (e.g., NF-κB) via RAGE. | Chronic Inflammatory Diseases, Cancer[2][20] |

| DNA Damage | Modification of nucleotides, leading to mutations and genomic instability. | Cancer, Aging[6] |

Section 4: Methodologies for MGO Quantification in Mammalian Cells

Accurate measurement of MGO in biological samples is challenging due to its high reactivity, low molecular weight, and low physiological concentrations.[21] Robust analytical methods are critical for understanding its role in health and disease. The "gold standard" approach involves derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21]

Experimental Workflow: From Cells to Data

The following workflow provides a self-validating system for the precise quantification of intracellular MGO.

dot graph G { graph [fontname="Arial", rankdir=TB, splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Figure 3: Experimental workflow for MGO quantification.", shape=plaintext, fontsize=10];

Detailed Protocol: LC-MS/MS Quantification of MGO

This protocol is based on established methods involving stable isotopic dilution analysis for maximum accuracy.[22]

A. Reagents and Materials:

-

Perchloric Acid (PCA), 0.5 M

-

Methylglyoxal (MGO) standard

-

[¹³C₃]Methylglyoxal ([¹³C₃]MGO) internal standard

-

o-phenylenediamine (o-PD) or other derivatizing agent[23]

-

HPLC-grade acetonitrile and water

-

Formic acid

-

C18 Solid Phase Extraction (SPE) cartridges

-

C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

-

LC-MS/MS system with electrospray ionization (ESI) source

B. Sample Preparation:

-

Cell Harvest: Culture cells (e.g., CHO, HEK293) under desired experimental conditions. Aspirate media and wash cell monolayer twice with 5 mL of ice-cold PBS.

-

Lysis: Add 500 µL of ice-cold 0.5 M PCA directly to the plate. Scrape cells and transfer the lysate to a microcentrifuge tube. Causality: PCA immediately quenches metabolic activity, preventing artifactual MGO formation, and precipitates proteins.[24]

-

Internal Standard Spiking: Add a known amount of [¹³C₃]MGO internal standard to the lysate. Causality: The internal standard accounts for variability in sample preparation, derivatization efficiency, and instrument response, ensuring accurate quantification.

-

Deproteinization: Vortex vigorously and incubate on ice for 10 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant.

C. Derivatization:

-

Add o-PD solution to the supernatant to a final concentration of ~200 µM. Causality: MGO is too small and volatile for direct analysis. Derivatization with o-PD creates a stable, larger, and more easily ionizable 2-methylquinoxaline product that is ideal for LC-MS/MS detection.[25]

-

Incubate the mixture in the dark at room temperature for 4 hours to ensure complete reaction.

D. Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of HPLC-grade water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge with 1 mL of water to remove salts and polar impurities.

-

Elute the 2-methylquinoxaline derivative with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

E. LC-MS/MS Analysis:

-

Chromatography: Inject 5-10 µL of the reconstituted sample onto the C18 column. Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 5-10 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

-

MGO transition: Monitor the transition for 2-methylquinoxaline (e.g., m/z 145 -> 117).

-

[¹³C₃]MGO transition: Monitor the transition for the stable isotope-labeled derivative (e.g., m/z 148 -> 120).

-

Trustworthiness: The high selectivity of MRM minimizes interference from other cellular components, providing confident identification and quantification.[25]

-

F. Data Analysis:

-

Prepare a calibration curve by derivatizing known concentrations of MGO standard with a fixed amount of [¹³C₃]MGO internal standard.

-

Plot the ratio of the peak area of the MGO derivative to the peak area of the [¹³C₃]MGO derivative against the MGO concentration.

-

Calculate the MGO concentration in the cell samples by interpolating their peak area ratios from the standard curve. Normalize the final value to cell number or protein content.

Section 5: Concluding Remarks and Future Horizons

The endogenous formation of methylglyoxal represents a fundamental aspect of cellular metabolism, sitting at the crossroads of energy production and cytotoxic stress. Its accumulation is a key driver in the etiology of diabetic complications and other age-related diseases.[3][8] The intricate balance between the multiple pathways of its formation and the robust glyoxalase detoxification system highlights a critical homeostatic mechanism.

Future research will likely focus on developing therapeutic strategies that target this balance. Small molecule inducers of GLO1 expression or activity present a promising avenue for reducing dicarbonyl stress.[8] Furthermore, a deeper understanding of MGO's potential signaling roles may unveil new therapeutic targets. The rigorous and validated analytical methods outlined in this guide are indispensable tools for researchers and drug developers working to unravel the complexities of MGO metabolism and mitigate its pathological consequences.

References

-

Wikipedia. Glyoxalase system. [Link]

-

WikiLectures. Glyoxalase system. [Link]

-

Allaman, I., et al. (2015). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Toxics. [Link]

-

Wikipedia. Methylglyoxal pathway. [Link]

-

Lankin, V.Z., et al. (2019). Non-Enzymatic Methylglyoxal Formation From glucose Metabolites and Generation of Superoxide Anion Radical During Methylglyoxal-Dependent Cross-Links Reaction. Open Access Pub. [Link]

-

Putra, R.R., et al. (2024). Molecular Mechanisms of Methylglyoxal in Diabetes-related Macrovascular Complications. Indonesian Biomedical Journal. [Link]

-

van der Zwan, M., et al. (2015). The role of methylglyoxal and the glyoxalase system in diabetes and other age-related diseases. Portland Press. [Link]

-

Schalkwijk, C.G., & Stehouwer, C.D. (2020). Methylglyoxal, a Highly Reactive Dicarbonyl Compound, in Diabetes, Its Vascular Complications, and Other Age-Related Diseases. Physiological Reviews. [Link]

-

Scheijen, J.L.J.M., & Schalkwijk, C.G. (2015). The role of methylglyoxal and the glyoxalase system in diabetes and other age-related diseases. Portland Press. [Link]

-

Vistoli, G., et al. (2009). Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? PubMed. [Link]

-

Schalkwijk, C.G., & Stehouwer, C.D. (2020). Methylglyoxal, a Highly Reactive Dicarbonyl Compound, in Diabetes, Its Vascular Complications, and Other Age-Related Diseases. ResearchGate. [Link]

-

Putra, R.R., et al. (2024). Molecular Mechanisms of Methylglyoxal in Diabetes-related Macrovascular Complications. Indonesian Biomedical Journal. [Link]

-

Carnevale, V., et al. (2024). Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? MDPI. [Link]

-

Cvetko, P., et al. (2004). Preparation and quantification of methylglyoxal in human plasma using reverse-phase high-performance liquid chromatography. PubMed. [Link]

-

ResearchGate. Methylglyoxal production and detoxification pathways. [Link]

-

Kaur, C., et al. (2024). Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System. MDPI. [Link]

-

MacLean, M.J., et al. (1998). The role of glyoxalase I in the detoxification of methylglyoxal and in the activation of the KefB K+ efflux system in Escherichia coli. PubMed. [Link]

-

Dobrovodska, S., et al. (2024). Methylglyoxal Formation—Metabolic Routes and Consequences. PMC. [Link]

-

ResearchGate. Formation of methylglyoxal and glyoxal in biological systems. [Link]

-

Allaman, I., et al. (2015). Methylglyoxal, the dark side of glycolysis. PMC. [Link]

-

Westphal, J.R., et al. (2019). ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures. Aalborg University's Research Portal. [Link]

-

Lankin, V.Z., et al. (2019). Non-Enzymatic Methylglyoxal Formation From glucose Metabolites and Generation of Superoxide Anion Radical During Methylglyoxal-Dependent Cross-Links Reaction. ResearchGate. [Link]

-

Mahar, J.A., et al. (2012). Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal from Foods, Beverages and Wines Using HPLC and 4-Nitro-1,2-Phenylenediamine as Derivatizing Reagent. Asian Journal of Chemistry. [Link]

-

Lankin, V.Z., et al. (2019). Non-Enzymatic Methylglyoxal Formation From glucose Metabolites and Generation of Superoxide Anion Radical During Methylglyoxal-Dependent Cross-Links Reaction. Semantic Scholar. [Link]

-

Kim, H.J., et al. (2021). Methylglyoxal-Derived Advanced Glycation End Product (AGE4)-Induced Apoptosis Leads to Mitochondrial Dysfunction and Endoplasmic Reticulum Stress through the RAGE/JNK Pathway in Kidney Cells. PMC. [Link]

-

Vasdev, S., et al. (2005). Measurement of methylglyoxal in rat tissues by electrospray ionization mass spectrometry and liquid chromatography. PubMed. [Link]

-

Palanivel, R., et al. (2006). Methylglyoxal Impairs the Insulin Signaling Pathways Independently of the Formation of Intracellular Reactive Oxygen Species. American Diabetes Association. [Link]

-

Carnevale, V., et al. (2024). Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? PubMed. [Link]

-

Michoud, V., et al. (2018). Field measurements of methylglyoxal using proton transfer reaction time-of-flight mass spectrometry and comparison to the DNPH - AMT. Atmospheric Measurement Techniques. [Link]

-

Chen, H.J., et al. (2016). Mass Spectrometric Analysis of Glyoxal and Methylglyoxal-Induced Modifications in Human Hemoglobin from Poorly Controlled Type 2 Diabetes Mellitus Patients. ACS Publications. [Link]

-

Daniels, B.J., et al. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys. PMC. [Link]

-

Alvarez-Suarez, J.M., et al. (2024). Medicinal Honeys from Oceania: An Updated Review on Their Bioactive Constituents and Health Applications. MDPI. [Link]

-

Wang, H., et al. (2013). [Determination of methylglyoxal in Manuka honey of New Zealand by high performance liquid chromatography]. ResearchGate. [Link]

-

Chen, H.J., et al. (2015). Mass Spectrometric Analysis of Glyoxal and Methylglyoxal-Induced Modifications in Human Hemoglobin from Poorly Controlled Type 2 Diabetes Mellitus Patients. PubMed. [Link]

-

Hellwig, M., et al. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. MDPI. [Link]

-

Arribas-Pardo, M., et al. (2019). High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent. ResearchGate. [Link]

-

ResearchGate. Major pathways of methylglyoxal (MGO) formation and detoxification. [Link]

-

Chaplen, F.W., et al. (1998). Evidence of high levels of methylglyoxal in cultured Chinese hamster ovary cells. NIH. [Link]

-

Dobrovodska, S., et al. (2024). (PDF) Methylglyoxal Formation—Metabolic Routes and Consequences. ResearchGate. [Link]

-

De la Mora-de la Mora, J.I., et al. (2012). Detection and molecular localization of methylglyoxal advanced... ResearchGate. [Link]

-

BioVision Incorporated. Methylglyoxal Assay Kit (Colorimetric). [Link]

-

Rabbani, N., & Thornalley, P.J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. PubMed. [Link]

-

Rabbani, N., & Thornalley, P.J. (2014). Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples. Springer Nature Experiments. [Link]

Sources

- 1. Methylglyoxal and Advanced Glycation End Products (AGEs): Targets for the Prevention and Treatment of Diabetes-Associated Bladder Dysfunction? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of Methylglyoxal in Diabetes-related Macrovascular Complications | Meiliana | The Indonesian Biomedical Journal [inabj.org]

- 6. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. portlandpress.com [portlandpress.com]

- 9. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 16. Glyoxalase system [a.osmarks.net]

- 17. Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylglyoxal and advanced glycation endproducts: new therapeutic horizons? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Methylglyoxal-Derived Advanced Glycation End Product (AGE4)-Induced Apoptosis Leads to Mitochondrial Dysfunction and Endoplasmic Reticulum Stress through the RAGE/JNK Pathway in Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vbn.aau.dk [vbn.aau.dk]

- 22. Measurement of methylglyoxal by stable isotopic dilution analysis LC-MS/MS with corroborative prediction in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives | MDPI [mdpi.com]

- 24. Evidence of high levels of methylglyoxal in cultured Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of methylglyoxal in rat tissues by electrospray ionization mass spectrometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Reactivity of Dimethylglyoxime for Advanced Research Applications

Executive Summary: This guide provides an in-depth exploration of dimethylglyoxime (dmgH₂), a cornerstone organic reagent in analytical and coordination chemistry. While the topic specified was "methylglyoxime," this document focuses on the far more prevalent and extensively studied "dimethylglyoxime," as its properties and reactions align with the common applications of glyoxime-based ligands. We delve into its fundamental physicochemical properties, established and modern synthetic routes, and its rich reactivity profile, particularly its role as a highly selective chelating agent for metal ions like nickel and palladium. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven methodologies, supported by authoritative references and detailed visualizations to explain the causality behind its unique chemical behavior.

Introduction to Dimethylglyoxime (dmgH₂)

Dimethylglyoxime, first described by Lev Chugaev in the early 20th century, was one of the pioneering selective organic reagents introduced into analytical chemistry.[1][2] Its remarkable ability to form a distinct, brightly colored precipitate with nickel ions revolutionized the qualitative and quantitative analysis of this metal.[3] Beyond its analytical utility, dmgH₂ and its complexes, such as the cobaloximes, have become subjects of significant theoretical interest as models for enzymatic systems and as catalysts.[4]

Nomenclature and Structure

Dimethylglyoxime (abbreviated as dmgH₂) is the dioxime derivative of the diketone diacetyl (2,3-butanedione).[4] Its systematic IUPAC name is N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine, and its chemical formula is C₄H₈N₂O₂.[3][5] The neutral molecule is denoted as dmgH₂. Upon chelation with a metal ion, it typically loses a proton to form the monoanionic ligand, dimethylglyoximato (dmgH⁻).[6][7]

The structure consists of a butane backbone with oxime functional groups on the second and third carbon atoms. The molecule exists in a trans configuration, which is crucial for its coordination behavior.

Caption: Molecular structure of Dimethylglyoxime (dmgH₂).

Physicochemical Properties

The utility of dmgH₂ is directly linked to its distinct physical and chemical characteristics. It is a white, crystalline powder that is largely odorless.[6][7] Its poor solubility in water, contrasted with its solubility in organic solvents like ethanol and acetone, is a key factor in its application as a precipitating agent.[1][7]

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₂O₂ | [2][7] |

| Molar Mass | 116.12 g/mol | [2][3][5] |

| Appearance | White or off-white crystalline powder | [1][3][6] |

| Melting Point | 240–241 °C (decomposes) | [1][4][7] |

| Solubility in Water | Low (approx. 0.5 g/L) | [1][7] |

| Solubility (Other) | Soluble in ethanol, methanol, acetone, ether, and NaOH solutions.[1][3][6][7] | |

| pKa | pK₁: 10.60 (at 25°C) | [1] |

| IUPAC Name | N-(3-hydroxyiminobutan-2-ylidene)hydroxylamine | [5] |

Tautomerism

Tautomers are constitutional isomers that rapidly interconvert.[8] While the dioxime form of dmgH₂ is predominant, the principles of nitroso-oxime tautomerism suggest a potential equilibrium with a nitroso-containing isomer. This dynamic is an intrinsic property of the oxime functional groups and can influence the electronic properties and reactivity of the ligand.

Synthesis of Dimethylglyoxime

The preparation of dmgH₂ can be approached through several synthetic routes, ranging from classical multi-step procedures to more modern, streamlined methods. The choice of method often depends on the desired scale, purity, and environmental considerations.

Classical Synthesis from Methyl Ethyl Ketone

A well-documented and reliable method involves a two-step process starting from methyl ethyl ketone.[4][9]

-

Nitrosation: Methyl ethyl ketone is reacted with an alkyl nitrite, such as ethyl nitrite, in the presence of an acid catalyst (e.g., HCl). This selectively introduces a nitroso group at the α-carbon, yielding biacetyl monoxime. The temperature is maintained between 40-55°C to ensure a controlled reaction rate without significant side-product formation.[9]

-

Oximation: The resulting biacetyl monoxime is then reacted with a source of hydroxylamine, such as sodium hydroxylamine monosulfonate, to convert the remaining ketone group into a second oxime group, yielding dimethylglyoxime.[4][9]

Caption: Workflow for the classical synthesis of Dimethylglyoxime.

Modern Green Synthesis

A more recent, environmentally conscious approach enables the one-step synthesis of dmgH₂ from diacetyl.[10]

Causality: This method avoids the use of nitrites and strong acids. It utilizes a solid, recyclable titanium silicon molecular sieve catalyst. The oxidants are hydrogen peroxide and ammonia, with water being the primary byproduct, aligning with the principles of green chemistry.[10] The molar ratio of diacetyl, hydrogen peroxide, and ammonia is carefully controlled (e.g., 1:2-3.5:2-4) to maximize yield and purity.[10]

Reactivity and Coordination Chemistry

The most defining characteristic of dmgH₂ is its ability to act as an exceptional chelating ligand for transition metals.

Ligand Properties

Dimethylglyoxime is a classic bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.[6] In dmgH₂, these donor sites are the two nitrogen atoms of the oxime groups.[3][6] The formation of stable five-membered rings upon chelation is entropically favored and is a key driver of its reactivity. As noted, the ligand typically deprotonates upon coordination to form the dmgH⁻ anion.[3][4]

The Nickel(II)-Dimethylglyoxime Complex: A Paradigm of Selectivity

The reaction between Ni(II) ions and an alcoholic solution of dmgH₂ is highly specific and results in the formation of a vibrant, raspberry-red precipitate of nickel(II) dimethylglyoximate, Ni(dmgH)₂.[2][6]

Reaction: Ni²⁺ + 2 C₄H₈N₂O₂ → Ni(C₄H₇N₂O₂)₂↓ (red) + 2H⁺[2][3]

Structural Causality for Stability: The remarkable stability and insolubility of the Ni(dmgH)₂ complex are not due to the Ni-N coordination bonds alone. Two critical structural features contribute:

-

Square Planar Geometry: The two bidentate dmgH⁻ ligands arrange themselves around the central Ni²⁺ ion in a square planar configuration.[6]

-

Intramolecular Hydrogen Bonding: Strong hydrogen bonds form between the oxygen atom of one dmgH⁻ ligand and the hydroxyl hydrogen of the other.[6] This creates a pseudo-macrocyclic structure that significantly enhances the complex's thermodynamic stability, effectively "locking" the nickel ion in place.

Caption: Structure of the Ni(dmgH)₂ complex showing coordination and H-bonds.

Reactions with Other Metal Ions

While renowned for its reaction with nickel, dmgH₂ is not exclusively selective. It is also a highly sensitive reagent for Palladium(II), with which it forms a yellow precipitate.[1][4] It also forms colored, water-soluble complexes with other metals, including Iron(II), Cobalt(II), and Copper(II), a property utilized in photometric determinations.[1][2]

Key Applications and Methodologies

The unique reactivity of dmgH₂ underpins its use in critical analytical protocols.

Protocol: Gravimetric Determination of Nickel

This protocol describes a self-validating system for the quantitative analysis of nickel in an aqueous sample.

Objective: To accurately determine the mass of nickel in a solution by precipitating it as Ni(dmgH)₂.

Methodology:

-

Sample Preparation: Accurately weigh a sample containing nickel and dissolve it in a suitable acid (e.g., HCl). Dilute the solution with deionized water to an appropriate volume in a beaker.

-

pH Adjustment: Gently heat the solution to about 70-80°C. Add a dilute solution of aqueous ammonia dropwise with constant stirring until the solution is slightly alkaline. The use of ammonia establishes a buffered system that ensures the complete deprotonation of one oxime group per ligand molecule without precipitating nickel hydroxide.

-

Precipitation: Add a 1% ethanolic solution of dimethylglyoxime slowly and with constant stirring. A voluminous red precipitate will form immediately. Add a slight excess of the reagent to ensure complete precipitation of all Ni²⁺ ions.

-

Digestion: Keep the beaker on a steam bath for 30-60 minutes. This process, known as digestion, encourages smaller crystals to dissolve and re-precipitate onto larger ones, resulting in a more filterable and purer precipitate.

-

Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible. Wash the precipitate with copious amounts of hot deionized water until the filtrate is free of chloride ions (test with AgNO₃). Finally, wash with a small amount of cold ethanol to remove any excess reagent.

-

Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C until a constant weight is achieved.

-

Calculation: The weight of nickel can be calculated using the weight of the Ni(C₄H₇N₂O₂)₂ precipitate and the gravimetric factor (0.2032).

Qualitative Spot Test for Nickel Release

This method is widely used to test for nickel release from everyday objects like jewelry or spectacle frames, which can cause allergic contact dermatitis.[6]

Procedure: A few drops of a 1% dmgH₂ solution in ethanol are applied to a cotton swab, followed by a few drops of a dilute ammonia solution. The moist swab is then rubbed firmly against the test object for 30 seconds. The appearance of a pink or red color on the swab indicates the presence of free nickel ions.

Conclusion

Dimethylglyoxime (dmgH₂) remains an indispensable tool in the chemical sciences. Its properties are a masterclass in chemical design, where molecular structure dictates specific and robust reactivity. The bidentate nature of the ligand, combined with the profound stabilizing effect of intramolecular hydrogen bonding in its nickel complex, provides a clear example of causality in coordination chemistry. From its foundational role in gravimetric analysis to its use in modern materials science and as a model for complex biological systems, the study of dimethylglyoxime continues to offer valuable insights for researchers and drug development professionals alike.

References

-

Vedantu. (n.d.). Dimethylglyoxime: Structure, Uses & Safety Explained. Retrieved from [Link]

-

Semon, W. L., & Damerell, V. R. (1930). Dimethylglyoxime. Organic Syntheses, 10, 22. Retrieved from [Link]

- Google Patents. (2019). CN106543031B - A kind of synthetic method of dimethylglyoxime.

-

LS College Muzaffarpur. (n.d.). what is Dimethylglyoxime?. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Dimethylglyoxime. Retrieved from [Link]

-

Collegedunia. (n.d.). Dimethylglyoxime: C4H8N2O2, Structure, Properties, Uses & Effects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135459645, Dimethylglyoxime. Retrieved from [Link]

-

BYJU'S. (n.d.). General Properties of Dimethylglyoxime – C4H8N2O2. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Tautomers. Retrieved from [Link]

Sources

- 1. Dimethylglyoxime | 95-45-4 [chemicalbook.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. Dimethylglyoxime [chemeurope.com]

- 5. Dimethylglyoxime | C4H8N2O2 | CID 135459645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethylglyoxime: Structure, Uses & Safety Explained [vedantu.com]

- 7. collegedunia.com [collegedunia.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106543031B - A kind of synthetic method of dimethylglyoxime - Google Patents [patents.google.com]

An In-depth Technical Guide to the Enzymatic Detoxification Pathways for Methylglyoxal

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylglyoxal (MG), a reactive dicarbonyl compound, is an unavoidable byproduct of glycolysis and other metabolic processes.[1][2][3][4] Its accumulation induces a state of "dicarbonyl stress," leading to the formation of advanced glycation end products (AGEs), which are implicated in cellular damage and the pathogenesis of various diseases, including diabetes, neurodegenerative disorders, and cancer.[3][5][6][7] Consequently, efficient detoxification of methylglyoxal is paramount for cellular homeostasis. This technical guide provides a comprehensive overview of the primary enzymatic pathways responsible for methylglyoxal detoxification, with a focus on the underlying biochemical mechanisms, key enzymatic players, and established methodologies for their investigation. We will delve into the intricacies of the glyoxalase system, the aldose reductase pathway, and other contributing enzymatic defenses, offering field-proven insights and detailed experimental protocols to empower researchers in this critical area of study.

The Toxicity of Methylglyoxal: A Catalyst for Cellular Dysfunction

Methylglyoxal is a potent cytotoxin due to its high reactivity with cellular macromolecules.[3][8][9] It readily reacts with arginine, lysine, and cysteine residues in proteins, leading to the formation of AGEs such as hydroimidazolones (MG-H1), which can alter protein structure and function.[3][6][10] Furthermore, MG can modify guanine bases in nucleic acids, causing DNA damage and increasing mutation rates.[3] The deleterious effects of MG underscore the importance of robust detoxification systems to maintain cellular integrity.

The Glyoxalase System: The Principal Defense Against Methylglyoxal

The glyoxalase system is the primary and most efficient pathway for methylglyoxal detoxification in virtually all living organisms.[8][11][12] This two-enzyme system sequentially converts the toxic methylglyoxal into the non-toxic D-lactate, utilizing a catalytic amount of reduced glutathione (GSH).[13] Under normal physiological conditions, the glyoxalase system is responsible for eliminating over 98-99% of cellular methylglyoxal.[12]

Mechanism of the Glyoxalase Pathway

The detoxification process begins with the spontaneous, non-enzymatic reaction between methylglyoxal and GSH to form a hemithioacetal.[1][3][11] This adduct is the substrate for the first enzyme in the pathway, Glyoxalase I.

-

Glyoxalase I (Glo1): Glo1, also known as lactoylglutathione lyase, is the rate-limiting enzyme in the glyoxalase system.[14] It catalyzes the isomerization of the hemithioacetal to S-D-lactoylglutathione, a stable thioester.[1][15]

-

Glyoxalase II (Glo2): The second enzyme, Glyoxalase II (Glo2), a hydroxyacylglutathione hydrolase, hydrolyzes S-D-lactoylglutathione to produce D-lactate and regenerate the crucial GSH molecule.[1][11][15] The regenerated GSH is then available for another round of methylglyoxal detoxification.

The Glutathione-Independent Glyoxalase III

In addition to the canonical two-step pathway, a single-enzyme system involving Glyoxalase III (Glo3) has been identified, primarily in bacteria but also with homologs in humans.[11][16] Glo3, which belongs to the DJ-1/PARK7 protein superfamily, directly converts methylglyoxal to D-lactate without the requirement of glutathione.[15][16][17] This pathway may serve as a protective mechanism when cellular glutathione levels are depleted.[18]

Caption: The enzymatic detoxification of methylglyoxal by the glyoxalase system.

Alternative Detoxification Pathways

While the glyoxalase system is the primary route for methylglyoxal catabolism, other enzymes contribute to its detoxification, particularly when the glyoxalase pathway is overwhelmed or compromised.[5][12]

Aldose Reductase (AKR1B1)

Aldose reductase (AKR1B1), a member of the aldo-keto reductase superfamily, is an NADPH-dependent enzyme that catalyzes the reduction of a wide array of aldehydes, including methylglyoxal.[5][19][20] In this pathway, methylglyoxal is reduced to hydroxyacetone.[10] Although the glyoxalase system metabolizes the vast majority of methylglyoxal, aldose reductase plays a significant role, and its contribution becomes more pronounced under conditions of high methylglyoxal load.[5][10] In fact, methylglyoxal is considered one of the best physiological substrates for aldose reductase.[5][20]

Caption: Detoxification of methylglyoxal via the aldose reductase pathway.

Aldehyde Dehydrogenases (ALDHs)

Certain aldehyde dehydrogenases can also participate in methylglyoxal detoxification by oxidizing it to pyruvate.[5][12] For instance, betaine aldehyde dehydrogenase (ALDH9) can catalyze this reaction, albeit less efficiently than with its primary substrate.[5] Another class of enzymes, the 2-oxoaldehyde dehydrogenases, also catalyzes the oxidation of methylglyoxal to pyruvate.[5]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for assessing the activity of key enzymes in the methylglyoxal detoxification pathways.

Glyoxalase I Activity Assay (Spectrophotometric)

This assay measures the activity of Glo1 by monitoring the formation of S-D-lactoylglutathione, which absorbs light at 240 nm.[21][22][23]

Materials:

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 240 nm

-

50 mM Sodium Phosphate Buffer, pH 6.6

-

Methylglyoxal solution

-

Reduced Glutathione (GSH) solution

-

Sample containing Glyoxalase I (e.g., cell lysate, purified enzyme)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining 50 mM sodium phosphate buffer (pH 6.6), methylglyoxal, and GSH. The final concentrations in the assay will typically be in the millimolar range. Incubate this mixture at room temperature for at least 10 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.[23]

-

Initiate the Reaction: Add the sample containing Glyoxalase I to the reaction mixture.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 240 nm over a period of 5-10 minutes in kinetic mode.[22][24]

-

Calculate Activity: The rate of increase in absorbance is directly proportional to the Glo1 activity. The activity can be calculated using the molar extinction coefficient of S-D-lactoylglutathione at 240 nm (ε = 2.86 mM⁻¹cm⁻¹).[23] One unit of Glyoxalase I is defined as the amount of enzyme that catalyzes the formation of 1 µmol of S-D-lactoylglutathione per minute under the assay conditions.[22][23]

Glyoxalase II Activity Assay (Spectrophotometric)

This assay quantifies Glo2 activity by measuring the decrease in absorbance at 240 nm as S-D-lactoylglutathione is hydrolyzed.[23][25]

Materials:

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 240 nm

-

50 mM Tris-HCl Buffer, pH 7.4

-

S-D-lactoylglutathione solution

-

Sample containing Glyoxalase II

Procedure:

-

Prepare the Reaction Mixture: In a cuvette or well, add 50 mM Tris-HCl buffer (pH 7.4) and the S-D-lactoylglutathione substrate.

-

Initiate the Reaction: Add the sample containing Glyoxalase II to the reaction mixture.

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 240 nm over a period of 5-10 minutes.

-

Calculate Activity: The rate of decrease in absorbance corresponds to Glo2 activity. The activity is calculated using the change in the molar extinction coefficient for the reaction (Δε = -3.10 mM⁻¹cm⁻¹).[23][25] One unit of Glyoxalase II is the amount of enzyme that catalyzes the hydrolysis of 1 µmol of S-D-lactoylglutathione per minute.[23]

Aldose Reductase Activity Assay (Spectrophotometric)

This assay determines AKR1B1 activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[26]

Materials:

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 340 nm

-

100 mM Sodium Phosphate Buffer, pH 6.2

-

Methylglyoxal solution (or another suitable substrate like DL-glyceraldehyde)

-

NADPH solution

-

Sample containing Aldose Reductase

Procedure:

-

Prepare the Reaction Mixture: In a cuvette or well, combine 100 mM sodium phosphate buffer (pH 6.2), the sample containing Aldose Reductase, and the methylglyoxal substrate.

-

Initiate the Reaction: Add NADPH to the reaction mixture to start the reaction.

-

Measure Absorbance: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate Activity: The rate of NADPH oxidation is proportional to the Aldose Reductase activity. The activity can be calculated using the molar extinction coefficient of NADPH at 340 nm (ε = 6.22 mM⁻¹cm⁻¹).

Quantitative Data Summary

| Enzyme | Substrate(s) | Product(s) | Cofactor | Molar Extinction Coefficient (λ=240nm) |

| Glyoxalase I | Hemithioacetal (from Methylglyoxal + GSH) | S-D-Lactoylglutathione | None (GSH is a stoichiometric substrate) | ε = 2.86 mM⁻¹cm⁻¹ (for product formation)[23] |

| Glyoxalase II | S-D-Lactoylglutathione | D-Lactate, GSH | None | Δε = -3.10 mM⁻¹cm⁻¹ (for substrate consumption)[23][25] |

| Aldose Reductase | Methylglyoxal | Hydroxyacetone | NADPH | ε = 6.22 mM⁻¹cm⁻¹ (for NADPH at 340nm) |

Conclusion and Future Directions

The enzymatic detoxification of methylglyoxal is a critical cellular process, with the glyoxalase system playing the central role, complemented by the actions of aldose reductase and aldehyde dehydrogenases. A thorough understanding of these pathways and the ability to accurately measure the activity of the involved enzymes are essential for research into the pathological consequences of dicarbonyl stress. Future research should continue to explore the regulation of these detoxification pathways, their interplay under various physiological and pathological conditions, and the development of therapeutic strategies to enhance methylglyoxal detoxification in diseases associated with its accumulation. The methodologies and conceptual framework presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic targeting of these vital cellular defense mechanisms.

References

-

Glyoxalase system - Wikipedia . Wikipedia. [Link]

-

Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase . PubMed. [Link]

-

Glyoxalase pathway of methylglyoxal catabolism. Ketoaldehyde form of... . ResearchGate. [Link]

-

Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease . Essays in Biochemistry. [Link]

-

The glyoxalase pathway for metabolism of methylglyoxal. The classical... . ResearchGate. [Link]

-

Methylglyoxal detoxification pathway: MG is a toxic metabolite produced... . ResearchGate. [Link]

-

The glyoxalase pathway. Glyoxalases I and II (GlxI and GlxII) detoxify... . ResearchGate. [Link]

-

Glyoxalase system: enzymatic detoxification of methylglyoxal (MGO). . ResearchGate. [Link]

-

Methylglyoxal pathway - Wikipedia . Wikipedia. [Link]

-

Major intracellular detoxification pathways for α-dicarbonyl compounds... . ResearchGate. [Link]

-

Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System . MDPI. [Link]

-

Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System . MDPI. [Link]

-

Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes . PMC - PubMed Central. [Link]

-

The Glyoxalase System—New Insights into an Ancient Metabolism . PMC - NIH. [Link]

-

Methylglyoxal Detoxification Revisited: Role of Glutathione Transferase in Model Cyanobacterium Synechocystis sp. Strain PCC 6803 . mBio - ASM Journals. [Link]

-

Glyoxalase I Activity Assay Kit (Colorimetric) (BA0026) . Assay Genie. [Link]

-

Methylglyoxal detoxification by an aldo-keto reductase in the cyanobacterium Synechococcus sp. PCC 7002 . PubMed. [Link]

-

Glyoxalase System in Yeasts: Structure, Function, and Physiology . PubMed. [Link]

-

Novel dicarbonyl metabolic pathway via mitochondrial ES1 possessing glyoxalase III activity . [Link]

-

Measurement of glyoxalase activities . Biochemical Society Transactions. [Link]

-

An overview on the role of methylglyoxal and glyoxalases in plants . PubMed. [Link]

-

Methylglyoxal metabolism and diabetic complications: Roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase . ResearchGate. [Link]

-

Measurement of glyoxalase activities . PubMed. [Link]

-

Glyoxalase I Activity Assay Kit (Colorimetric) . BioVision. [Link]

-

Glyoxalase system – Knowledge and References . Taylor & Francis. [Link]

-

Compensatory mechanisms for methylglyoxal detoxification in experimental & clinical diabetes . PMC - NIH. [Link]

-

Physiological and Pathological Roles of Aldose Reductase . MDPI. [Link]

-

Aldose Reductase: An Emerging Target for Development of Interventions for Diabetic Cardiovascular Complications . Frontiers. [Link]

-

Dicarbonyls Generation, Toxicities, Detoxifications and Potential Roles in Diabetes Complications . PubMed. [Link]

-

Methylglyoxal detoxification in plants: Role of glyoxalase pathway . ResearchGate. [Link]

-

Dicarbonyls and glyoxalase in disease mechanisms and clinical therapeutics . PMC - NIH. [Link]

-

The p53 tumor suppressor regulates AKR1B1 expression, a metastasis-promoting gene in breast cancer . PMC - PubMed Central. [Link]

-

Methylglyoxal, the dark side of glycolysis . Frontiers. [Link]

-

Two-Substrate Glyoxalase I Mechanism: A Quantum Mechanics/Molecular Mechanics Study . [Link]

-

What are AKR1B1 inhibitors and how do they work? . Patsnap Synapse. [Link]

-

Aldo-Keto Reductases 1B in Endocrinology and Metabolism . Frontiers. [Link]

-

What are AKR1B1 modulators and how do they work? . [Link]

-

Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway . PMC - NIH. [Link]

-

Aldo Keto Reductases AKR1B1 and AKR1B10 in Cancer: Molecular Mechanisms and Signaling Networks . PubMed. [Link]

-

BMR Aldose Reductase Assay Kit . Biomedical Research Service. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]

- 3. Detoxification of methylglyoxal by the glyoxalase system is required for glutathione availability and virulence activation in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Methylglyoxal, the dark side of glycolysis [frontiersin.org]

- 5. Methylglyoxal metabolism and diabetic complications: roles of aldose reductase, glyoxalase-I, betaine aldehyde dehydrogenase and 2-oxoaldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dicarbonyls Generation, Toxicities, Detoxifications and Potential Roles in Diabetes Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview on the role of methylglyoxal and glyoxalases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Compensatory mechanisms for methylglyoxal detoxification in experimental & clinical diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glyoxalase system - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Glyoxalase system in yeasts: structure, function, and physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Novel dicarbonyl metabolic pathway via mitochondrial ES1 possessing glyoxalase III activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methylglyoxal detoxification by an aldo-keto reductase in the cyanobacterium Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. assaygenie.com [assaygenie.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. portlandpress.com [portlandpress.com]

- 26. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methylglyoxal (MGO) as a Precursor for Advanced Glycation End Products: A Technical Guide for Researchers

Abstract

Methylglyoxal (MGO), a highly reactive dicarbonyl compound, is a significant byproduct of cellular metabolism, primarily glycolysis.[1][2][3] Its potent electrophilic nature drives non-enzymatic reactions with proteins, lipids, and nucleic acids, leading to the formation of a heterogeneous group of irreversible adducts known as Advanced Glycation End Products (AGEs).[1][2] The accumulation of MGO and MGO-derived AGEs is implicated in cellular dysfunction and the pathogenesis of numerous age-related and metabolic diseases, including diabetes, cardiovascular disorders, and neurodegeneration.[1][3][4][5] This technical guide provides an in-depth exploration of MGO, from its biochemical origins to its role as a key precursor in AGE formation. We will discuss the intricate chemistry of MGO-protein interactions, present authoritative analytical methodologies for its quantification, detail field-proven experimental protocols, and survey current therapeutic strategies aimed at mitigating MGO-induced cellular stress. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals dedicated to understanding and targeting the MGO-AGEs axis in health and disease.

Part 1: The Biochemistry of Methylglyoxal (MGO): A Potent Glycating Agent

Methylglyoxal is an unavoidable byproduct of several metabolic pathways, with glycolysis being the most significant contributor.[1][2][3] Under normal physiological conditions, intracellular MGO concentrations are maintained at low levels (1-4 µM) by efficient detoxification systems.[1] However, under conditions of metabolic stress, such as hyperglycemia in diabetes, MGO production can overwhelm these defenses, leading to its accumulation and subsequent cellular damage.[3][4]

Major Pathways of MGO Formation:

-

Glycolysis: The primary source of MGO is the non-enzymatic phosphate elimination from the glycolytic triose phosphate intermediates, dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P).[1][6] This process is enhanced when the flux through the lower part of glycolysis is constrained.

-

Lipid Metabolism: The peroxidation of polyunsaturated fatty acids can generate lipid peroxides, which subsequently fragment to form MGO, among other reactive carbonyl species.[1][7]

-

Protein Metabolism: The catabolism of amino acids, particularly threonine, can produce aminoacetone, which is then oxidized to MGO.[1]

-

Ketone Body Metabolism: Acetone, a ketone body, can be metabolized to MGO via cytochrome P450 enzymes.[1]

The Glyoxalase System: The Primary Defense

The primary detoxification pathway for MGO is the glyoxalase system, a two-enzyme pathway that converts MGO into the less reactive D-lactate.[8][9]

-

Glyoxalase I (Glo1): This enzyme catalyzes the reaction between MGO and the reduced form of glutathione (GSH) to form S-D-lactoylglutathione.[9]

-

Glyoxalase II (Glo2): This enzyme hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating GSH in the process.[8]

The efficiency of this system is critically dependent on the availability of GSH.[7] Conditions that lead to oxidative stress and deplete GSH levels can impair MGO detoxification, thereby increasing the burden of MGO-derived AGEs.[7][10]

Part 2: The Chemistry of MGO-Derived AGEs

MGO is estimated to be up to 20,000 times more reactive than glucose in glycation reactions.[11] Its two carbonyl groups readily react with the nucleophilic side chains of amino acids, primarily the guanidino group of arginine and the ε-amino group of lysine.

Key MGO-Derived AGEs:

-

MG-H1 (Methylglyoxal-derived hydroimidazolone 1): This is the most abundant MGO-derived AGE found in vivo.[4][12] It is formed from the reaction of MGO with arginine residues.

-

CEL (Nε-(carboxyethyl)lysine): Formed from the reaction of MGO with lysine residues.

-

Argpyrimidine: A fluorescent AGE formed from the reaction of MGO with arginine, often used as a marker of MGO-specific damage.[2]

The formation of these adducts can lead to significant alterations in protein structure and function, including protein cross-linking, inactivation of enzymes, and disruption of protein-protein interactions.[1][13] These molecular changes culminate in cellular dysfunction and contribute to tissue damage.

Caption: Formation of MGO and key MGO-derived AGEs.

Part 3: Analytical Methodologies for MGO and MGO-Derived AGEs

Accurate quantification of MGO and its derived AGEs is crucial for understanding their role in pathology. However, the high reactivity and low physiological concentrations of MGO make direct measurement challenging.[14] The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotopic dilution analysis.[15][16][17]

Rationale for Method Selection:

-

LC-MS/MS: Offers unparalleled sensitivity and specificity, allowing for the precise identification and quantification of specific AGEs within complex biological matrices like plasma, tissue homogenates, or protein hydrolysates.[15][17] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.[16]

-

HPLC with Fluorescence Detection: This method is suitable for naturally fluorescent AGEs like argpyrimidine.[18][19] For non-fluorescent AGEs, derivatization with a fluorogenic reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate (AQC) can be employed to enhance sensitivity.[18][19] This approach is often more accessible than LC-MS/MS but may lack its specificity, especially for resolving structural isomers.[19]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Immunoassays using antibodies specific for certain AGEs (e.g., MG-H1 or CEL) offer a high-throughput method for screening large numbers of samples. However, antibody cross-reactivity and epitope masking can be significant limitations. Direct measurement of MGO itself via conventional ELISA is not feasible due to its small size and lack of immunogenicity.[14]

Comparative Summary of Analytical Techniques

| Technique | Analyte(s) | Principle | Advantages | Disadvantages | Primary Application |

| LC-MS/MS | Specific MGO-AGEs (MG-H1, CEL, etc.), MGO (after derivatization) | Mass-to-charge ratio separation | Gold standard; High sensitivity & specificity; Absolute quantification | Requires expensive equipment and expertise; Lower throughput | Definitive quantification in research and clinical studies.[15][16] |

| HPLC-Fluorescence | Fluorescent AGEs (Argpyrimidine) or derivatized AGEs | Chromatographic separation and fluorescence detection | Good sensitivity; More accessible than MS | Limited to fluorescent compounds; Derivatization adds complexity | Quantification of specific fluorescent AGEs.[18] |

| ELISA | Specific MGO-AGEs (e.g., MG-H1) | Antibody-antigen binding | High throughput; Relatively inexpensive | Potential for cross-reactivity; Semi-quantitative | Large-scale screening of samples.[14] |

Part 4: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps and rationale critical for reproducibility and accuracy.

Protocol 1: In Vitro Synthesis of MGO-Modified Bovine Serum Albumin (MGO-BSA)

Rationale: This protocol creates a standardized AGE-modified protein for use in cell culture experiments to investigate the cellular responses to MGO-derived AGEs, such as RAGE activation, inflammation, and oxidative stress.[11] Bovine Serum Albumin (BSA) is used due to its stability, availability, and well-characterized structure.

Methodology:

-

Preparation of Reagents:

-

Prepare a 10 mg/mL solution of BSA in sterile 0.1 M phosphate-buffered saline (PBS), pH 7.4.

-

Prepare a 100 mM stock solution of MGO in sterile PBS. Caution: MGO is volatile and toxic; handle in a fume hood.

-

-

Glycation Reaction:

-

In a sterile conical tube, add the BSA solution and MGO stock solution to achieve a final MGO concentration of 5 mM.

-

Incubate the mixture at 37°C for 72 hours in the dark with gentle agitation. A parallel control incubation of BSA without MGO should be performed.

-

-

Removal of Unreacted MGO:

-

After incubation, extensively dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes, to remove unreacted MGO.

-

-

Characterization and Quantification:

-

Confirm the formation of AGEs using fluorescence spectroscopy (excitation at ~370 nm, emission at ~440 nm for argpyrimidine-like structures).

-

Quantify the extent of modification by measuring the loss of free amino groups (e.g., using a TNBSA assay) or by quantifying a specific AGE like MG-H1 via LC-MS/MS after enzymatic hydrolysis.

-

-

Sterilization and Storage:

-

Sterilize the final MGO-BSA and control BSA preparations by passing them through a 0.22 µm filter.

-

Store aliquots at -80°C until use.

-

Protocol 2: Quantification of MG-H1 in Protein Hydrolysates by LC-MS/MS

Rationale: This protocol describes the gold-standard method for the absolute quantification of the major MGO-derived AGE, MG-H1, in biological samples.[20][21] It relies on enzymatic hydrolysis to release the modified amino acid from the protein backbone, followed by stable isotope dilution LC-MS/MS. Enzymatic hydrolysis is crucial as acid hydrolysis degrades acid-labile AGEs like hydroimidazolones.[19][20]

Methodology:

-

Sample Preparation:

-

Extract total protein from tissue or cells using a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration using a standard assay (e.g., BCA).

-

-

Enzymatic Hydrolysis:

-

To 50 µg of protein in a microcentrifuge tube, add a known amount of stable isotope-labeled MG-H1 internal standard.

-

Perform a sequential enzymatic digestion. A typical procedure involves incubation with Pronase E (2 mg/mL in 20 mM ammonium bicarbonate, 37°C, 24h), followed by Aminopeptidase M (2 mg/mL, 37°C, 24h). The choice of enzymes and conditions should be optimized for the specific sample type.[15][20]

-

-

Solid-Phase Extraction (SPE) - Optional:

-

To clean up the hydrolysate and remove interfering substances, pass the sample through a C18 SPE cartridge. This step improves the quality of the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared hydrolysate into an LC-MS/MS system.

-

Use a suitable column (e.g., a C18 column) for chromatographic separation.[22]

-

Set the mass spectrometer to operate in positive ion mode with Multiple Reaction Monitoring (MRM).[14] Monitor specific precursor-to-product ion transitions for both the native MG-H1 and the stable isotope-labeled internal standard.

-

-

Data Analysis:

-

Calculate the ratio of the peak area of the native MG-H1 to the peak area of the internal standard.

-

Determine the absolute concentration of MG-H1 in the original sample by comparing this ratio to a standard curve generated with known amounts of MG-H1 and the internal standard.

-

Sources

- 1. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylglyoxal - Wikipedia [en.wikipedia.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Advanced Glycation End-Product Precursor Methylglyoxal May Lead to Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylglyoxal pathway - Wikipedia [en.wikipedia.org]

- 7. Methylglyoxal-Derived Advanced Glycation Endproducts in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mechanistic targeting of advanced glycation end-products in age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Vascular AGE-ing by methylglyoxal: the past, the present and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methylglyoxal in the Brain: From Glycolytic Metabolite to Signalling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay of methylglyoxal-derived protein and nucleotide AGEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assay of methylglyoxal-derived protein and nucleotide AGEs. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Assay of advanced glycation endproducts (AGEs): surveying AGEs by chromatographic assay with derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate and application to Nepsilon-carboxymethyl-lysine- and Nepsilon-(1-carboxyethyl)lysine-modified albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Methylglyoxal-derived hydroimidazolone, MG-H1, increases food intake by altering tyramine signaling via the GATA transcription factor ELT-3 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-Enzymatic Production of Methylglyoxal

Abstract: Methylglyoxal (MGO) is a highly reactive α-dicarbonyl compound endogenously produced from a range of metabolic pathways. While present at low micromolar concentrations under physiological conditions (1–4 μM), its accumulation, termed dicarbonyl stress, is a key pathogenic factor in the onset and progression of numerous age-related diseases, including diabetes mellitus, cardiovascular disease, and neurodegenerative disorders.[1][2] MGO is a major precursor to advanced glycation end-products (AGEs), which irreversibly modify proteins, lipids, and nucleic acids, leading to cellular dysfunction, oxidative stress, and chronic inflammation.[3][4] Although cells possess a primary enzymatic detoxification pathway, the glyoxalase system, a significant portion of MGO arises from spontaneous, non-enzymatic chemical reactions.[5][6] Understanding these non-enzymatic sources is critical for researchers and drug development professionals aiming to devise therapeutic strategies to mitigate dicarbonyl stress. This guide provides a comprehensive overview of the core non-enzymatic pathways of MGO formation, details the underlying chemical mechanisms, and presents validated experimental methodologies for its quantification.

The Central Role of Non-Enzymatic Chemistry in Methylglyoxal Homeostasis

Methylglyoxal (2-oxopropanal) is a potent electrophile produced as an unavoidable byproduct of core metabolic processes.[1][6] Its significance lies in its extreme reactivity, which is orders of magnitude greater than that of glucose in the context of glycation.[7] The accumulation of MGO and subsequent AGE formation is implicated in the pathophysiology of diabetic complications, contributing to vascular stiffening, endothelial dysfunction, and neuropathy.[2][8][9]

While enzymatic pathways, such as the conversion of dihydroxyacetone phosphate (DHAP) by methylglyoxal synthase, contribute to its formation, the non-enzymatic routes are pervasive and directly linked to metabolic dysregulation, such as hyperglycemia and hyperlipidemia.[1][10] These spontaneous reactions represent a constant source of cellular MGO, which, if not efficiently detoxified by the glyoxalase system, can overwhelm cellular defenses.[6] Therefore, targeting these formation pathways is a promising therapeutic avenue.

Principal Non-Enzymatic Pathways of Methylglyoxal Formation

MGO is generated from three primary classes of biomolecules: carbohydrates, lipids, and amino acids/ketone bodies.

Carbohydrate-Derived Pathways

The most significant endogenous source of MGO is the non-enzymatic degradation of glycolytic intermediates.[5][6]

The Embden-Meyerhof pathway, or glycolysis, is the principal source of non-enzymatic MGO. The glycolytic intermediates glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP) are kinetically unstable under physiological conditions.[11][12] They can spontaneously undergo a β-elimination reaction of their phosphate group from an enediol intermediate, yielding MGO.[8][13]

Causality: This reaction is an intrinsic chemical property of the triosephosphates and is considered an unavoidable "spill-off" from the main glycolytic flux.[11][13] Conditions of hyperglycemia directly increase the flux through glycolysis, leading to higher steady-state concentrations of G3P and DHAP, and consequently, an accelerated rate of non-enzymatic MGO formation.[5] It is estimated that 0.1–0.4% of the total glycolytic flux results in MGO production.[6] The chemical half-life of DHAP at 37°C under neutral conditions is approximately 3 hours, highlighting its inherent instability.[10]

The Maillard reaction, a non-enzymatic reaction between the carbonyl group of a reducing sugar and an amino group of a protein, is a well-established source of MGO, particularly in thermally processed foods.[14][15] In vivo, this reaction proceeds more slowly but contributes to the MGO pool. The initial Schiff base and subsequent Amadori products can degrade to form MGO.[16][17] Furthermore, sugars like glucose can undergo autoxidation (the Wolff pathway) to form reactive dicarbonyls, including MGO.[8][16]

Causality: The rate of these reactions is dependent on substrate concentration (glucose, amino acids) and the presence of catalytic factors like transition metals, which promote autoxidation.[10][16] While a minor contributor under normal physiological conditions compared to triosephosphate degradation, its importance increases in states of chronic hyperglycemia.

Caption: Overview of the primary non-enzymatic sources of methylglyoxal.

Lipid-Derived Pathways

Oxidative stress triggers the peroxidation of PUFAs, a process that generates a variety of reactive aldehydes. While less quantitatively significant than carbohydrate-derived pathways in many contexts, the decomposition of lipid hydroperoxides can yield MGO.[16][18]

Causality: This pathway becomes more relevant in conditions characterized by both high lipid levels and significant oxidative stress, such as metabolic syndrome and atherosclerosis.[5] The chemical instability of lipid peroxidation products makes them a direct, albeit complex, source of dicarbonyls.[19]

Amino Acid and Ketone Body-Derived Pathways

The catabolism of the amino acid L-threonine can generate aminoacetone.[8] This intermediate can then be oxidized, in part non-enzymatically, to produce MGO.[10][20] While some steps may be enzyme-mediated, the final conversion can occur spontaneously.

During states of ketosis, such as fasting, ketogenic diets, or diabetic ketoacidosis, the liver produces ketone bodies, including acetoacetate and acetone.[21] Acetone can be metabolized (enzymatically by cytochrome P450) to acetol, which is then oxidized to MGO.[1][22] Studies have shown that individuals on a ketogenic diet exhibit a significant increase in circulating MGO levels, directly linking ketosis to heightened dicarbonyl stress.[22]

Interestingly, the ketone body acetoacetate has also been shown to react non-enzymatically with MGO in an aldol reaction, forming the less reactive 3-hydroxyhexane-2,5-dione.[23][24] This suggests a dual role for ketone bodies, acting as both a source and a potential buffer of MGO during ketosis.[21][25]

Experimental Methodologies for MGO Quantification

Accurate quantification of MGO is challenging due to its high reactivity and low physiological concentrations. The gold-standard approach involves derivatization to a stable product followed by chromatographic analysis.[26]

Gold Standard: Derivatization with LC-MS/MS

Principle: This method relies on the reaction of MGO's two carbonyl groups with a diamino-aromatic compound, most commonly 1,2-diaminobenzene (DB) or its derivatives, to form a stable, UV-active, and mass-spectrometry-detectable quinoxaline adduct.[27][28] Quantification is achieved using a stable isotope-labeled internal standard, such as [¹³C₃]MGO, to account for variations in sample processing and instrument response.[27]

Sources

- 1. Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Immunological evidence for methylglyoxal-derived modifications in vivo. Determination of antigenic epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methylglyoxal, the dark side of glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Methylglyoxal Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism for the formation of methylglyoxal from triosephosphates. | Semantic Scholar [semanticscholar.org]

- 12. Mechanism for the formation of methylglyoxal from triosephosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The formation of methylglyoxal from triose phosphates. Investigation using a specific assay for methylglyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flavour chemistry of methylglyoxal and glyoxal - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Methylglyoxal in food and living organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. openaccesspub.org [openaccesspub.org]

- 20. Impairing L-Threonine Catabolism Promotes Healthspan through Methylglyoxal-Mediated Proteohormesis. [sonar.ch]

- 21. metagenicsinstitute.com [metagenicsinstitute.com]